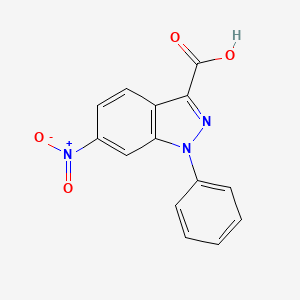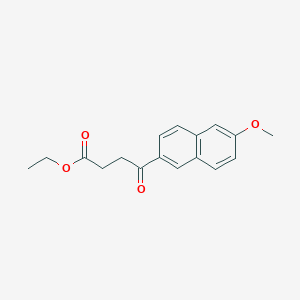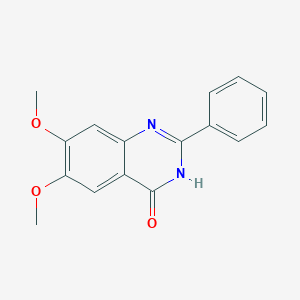![molecular formula C15H24O3Si B11842102 4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- CAS No. 836669-25-1](/img/structure/B11842102.png)
4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- is a complex organic compound known for its unique structure and reactivity. This compound is characterized by the presence of a dioxin ring, which is a six-membered ring containing two oxygen atoms. The compound also features a trimethylsilyl group and a hexynyl chain, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- typically involves multiple steps. One common method starts with the preparation of 2,2,6-trimethyl-4H-1,3-dioxin-4-one, which is then modified to introduce the hexynyl and trimethylsilyl groups. The reaction conditions often involve the use of strong acids like sulfuric acid and organic solvents such as acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process typically includes steps like distillation and recrystallization to purify the final product.
化学反应分析
Types of Reactions
4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- involves its interaction with various molecular targets. The dioxin ring can participate in electron transfer reactions, while the trimethylsilyl group can stabilize reactive intermediates. These interactions can affect enzyme activity, signal transduction pathways, and other biochemical processes.
相似化合物的比较
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound shares the dioxin ring structure but lacks the hexynyl and trimethylsilyl groups.
4H-1,3-Dioxin, 2,2-dimethyl-4-methylene-6-[(trimethylsilyl)oxy]-: Similar in structure but with different functional groups.
Uniqueness
The presence of both the hexynyl and trimethylsilyl groups in 4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- makes it unique. These groups enhance its reactivity and stability, making it a valuable compound in various chemical reactions and applications.
属性
CAS 编号 |
836669-25-1 |
|---|---|
分子式 |
C15H24O3Si |
分子量 |
280.43 g/mol |
IUPAC 名称 |
2,2-dimethyl-6-(6-trimethylsilylhex-5-ynyl)-1,3-dioxin-4-one |
InChI |
InChI=1S/C15H24O3Si/c1-15(2)17-13(12-14(16)18-15)10-8-6-7-9-11-19(3,4)5/h12H,6-8,10H2,1-5H3 |
InChI 键 |
DNQKOBVMGXBRBH-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC(=CC(=O)O1)CCCCC#C[Si](C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



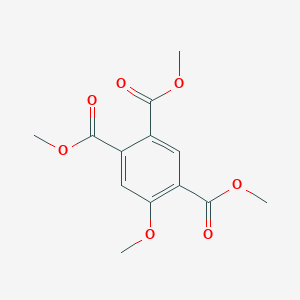
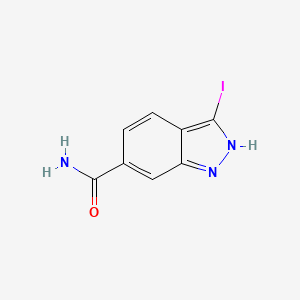
![1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B11842035.png)
![11-Chloro-8-Methyl-7h-Benzo[e]pyrido[4,3-B]indol-3-Ol](/img/structure/B11842045.png)
![10-(3-Aminophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B11842046.png)
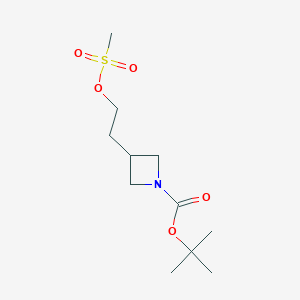

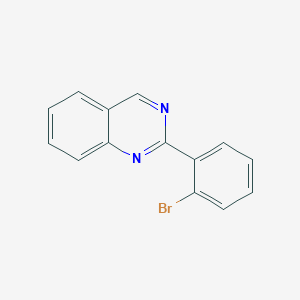
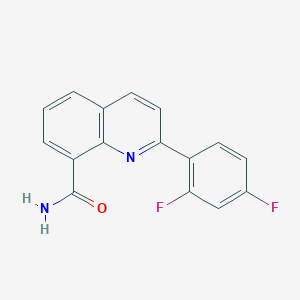
![5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11842098.png)
